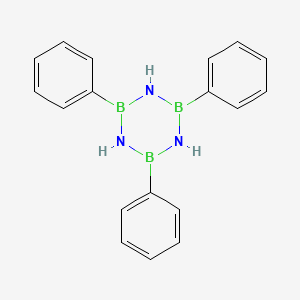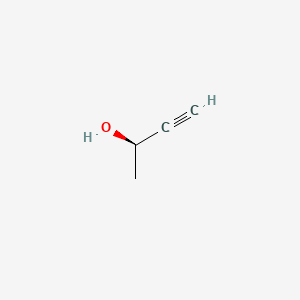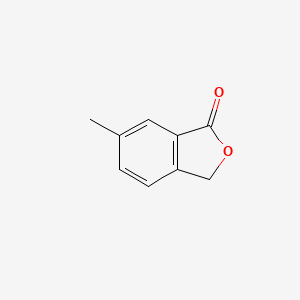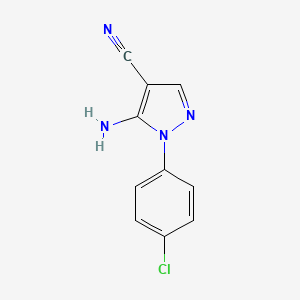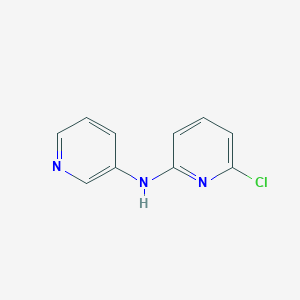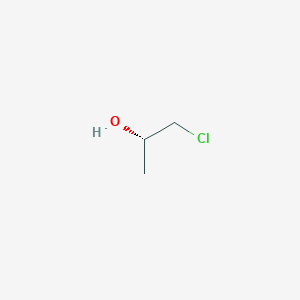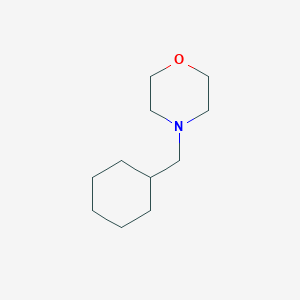![molecular formula C11H8N2O4 B1348310 5(4H)-恶唑啉-2-甲基-4-[(3-硝基苯基)亚甲基]- CAS No. 57731-07-4](/img/structure/B1348310.png)
5(4H)-恶唑啉-2-甲基-4-[(3-硝基苯基)亚甲基]-
描述
The compound appears to be a derivative of oxazolone, which is a five-membered heterocyclic compound containing oxygen, nitrogen, and carbon atoms1. Oxazolones and their derivatives are known to exhibit a wide range of biological activities and are used in the synthesis of various bioactive compounds1.
Synthesis Analysis
While the specific synthesis process for this compound is not available, oxazolones are generally synthesized through cyclization reactions involving amino acids or their derivatives1. A study reports a ring cleavage methodology reaction for the synthesis of similar compounds1.
Molecular Structure Analysis
The molecular structure of this compound would likely consist of a five-membered oxazolone ring with a methyl group at the 2-position and a 3-nitrophenylmethylene group at the 4-position. However, without specific research or data on this compound, a detailed analysis of its molecular structure is not possible.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The oxazolone ring, the methyl group, and the 3-nitrophenylmethylene group could potentially undergo various chemical reactions. For instance, oxazolones can participate in ring-opening reactions1.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. However, without specific data, a detailed analysis of its physical and chemical properties is not possible.
科学研究应用
免疫调节特性
- 合成恶唑啉衍生物,特别是 4-[(E)-(4-硝基苯基)亚甲基]-2-甲基-1,3-恶唑-5(4H)-酮,并测试了它们的免疫调节作用。该化合物在调节免疫反应方面表现出有效的活性,包括对吞噬细胞化学发光、中性粒细胞趋化性、T 细胞增殖、细胞因子产生和细胞毒性的影响 (Mesaik et al., 2004)。
光学性质和应用
- 恶唑啉衍生物由于其非线性光学性质而在光子学和电子学中显示出前景。用电子供体和受体基团合成的衍生物表现出高双光子吸收截面,使其适用于这些领域的应用 (Rodrigues et al., 2012)。
- 另一项研究重点是合成荧光恶唑-5-酮荧光团,展示了它们的吸收和荧光特性。这些荧光团发出蓝光和绿光,表明它们在光电器件和光子学中的潜在用途 (Urut et al., 2018)。
合成和化学反应性
- 4-双(甲硫基)亚甲基-2-苯基恶唑-5-酮,一种相关的恶唑啉,已被用作合成各种 2-苯基-3,4-取代恶唑的通用模板,表明恶唑啉化合物在合成各种分子中的化学多功能性和反应性 (Misra & Ila, 2010)。
安全和危害
The safety and hazards associated with this compound would depend on its specific physical and chemical properties. Some similar compounds are known to be hazardous and can cause eye irritation and skin irritation2.
未来方向
Future research could focus on synthesizing this compound and studying its physical and chemical properties, biological activities, and potential applications. Given the wide range of biological activities exhibited by oxazolones and their derivatives, this compound could potentially be used in the development of new pharmaceuticals or bioactive compounds1.
Please note that this information is based on general knowledge and related research, and may not directly apply to the specific compound “5(4H)-Oxazolone, 2-methyl-4-[(3-nitrophenyl)methylene]-”. Further research would be needed to provide accurate information on this specific compound.
属性
IUPAC Name |
2-methyl-4-[(3-nitrophenyl)methylidene]-1,3-oxazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O4/c1-7-12-10(11(14)17-7)6-8-3-2-4-9(5-8)13(15)16/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNNCLKVUMXLSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90327091 | |
| Record name | 5(4H)-Oxazolone, 2-methyl-4-[(3-nitrophenyl)methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90327091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5(4H)-Oxazolone, 2-methyl-4-[(3-nitrophenyl)methylene]- | |
CAS RN |
57731-07-4 | |
| Record name | 5(4H)-Oxazolone, 2-methyl-4-[(3-nitrophenyl)methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90327091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline](/img/structure/B1348232.png)



